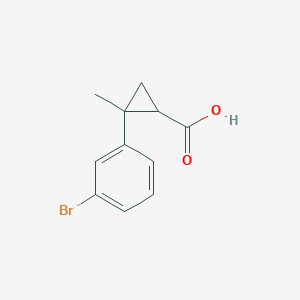

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromobenzyl chloride with diazomethane to form the cyclopropane ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, yielding substituted cyclopropanes:

The reaction proceeds via a radical or ionic mechanism, depending on conditions .

Pd-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-couplings, enabling diversification of the aryl moiety:

Suzuki-Miyaura Coupling

Stille Coupling

| Organostannane | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Vinyltributyltin | PdCl₂(PhCN)₂, AsPh₃, NMP, rt, 24 h | 2-Methyl-2-(3-vinylphenyl)cyclopropanecarboxylic acid | 58% |

These reactions retain the cyclopropane ring integrity while modifying the aryl group .

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes standard derivatization reactions:

Esterification

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux, 6 h | Methyl 2-(3-bromophenyl)-2-methylcyclopropanecarboxylate | 90% | |

| Benzyl alcohol | DCC, DMAP, CH₂Cl₂, rt, 12 h | Benzyl ester analog | 85% |

Amide Formation

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EDCl, HOBt, DMF, rt, 24 h | 2-(3-Bromophenyl)-2-methylcyclopropanecarboxanilide | 78% |

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (gas) | CH₂Cl₂, 0°C to rt, 2 h | 3-Bromo-1-(3-bromophenyl)-2-methylpropanoic acid | 60% | |

| Ozone | CH₂Cl₂, −78°C, then Me₂S | 3-(3-Bromophenyl)-2-methylmalonic acid | 45% |

Radical Reactions

The cyclopropane ring participates in radical-mediated transformations, such as hydrogen abstraction or halogenation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS, AIBN | CCl₄, reflux, 6 h | Dibrominated cyclopropane derivative | 55% | |

| Bu₃SnH, AIBN | Toluene, 80°C, 3 h | Ring-opened tin adduct | 50% |

科学的研究の応用

1. GPR120 Modulation

Research indicates that compounds similar to 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid can modulate the GPR120 receptor, which plays a significant role in insulin sensitivity and glucose metabolism. This receptor is implicated in the management of type 2 diabetes and related metabolic conditions. Compounds that act as GPR120 modulators may offer therapeutic benefits for patients suffering from these disorders by enhancing insulin sensitivity and reducing inflammatory responses .

2. Anticancer Properties

Recent studies have highlighted the potential of brominated compounds, including this compound, as selective inhibitors of various kinases involved in cancer progression. For instance, compounds with similar structures have shown promise as Aurora A kinase inhibitors, which are crucial in cell cycle regulation and tumor growth. The selective inhibition of such kinases could lead to effective cancer therapies with reduced side effects compared to traditional chemotherapeutics .

Therapeutic Potential

1. Treatment of Metabolic Disorders

The ability of this compound to modulate GPR120 suggests its potential use in treating metabolic disorders such as obesity, hyperglycemia, and dyslipidemia. Clinical studies are necessary to evaluate its efficacy and safety profile in human subjects .

2. Cancer Therapy

As a selective Aurora A kinase inhibitor, this compound could be developed into a novel anticancer agent. Its mechanism of action involves inducing apoptosis in cancer cells while sparing normal cells, which is a significant advantage over conventional chemotherapy . Ongoing research aims to elucidate its full therapeutic potential and optimize its pharmacological properties.

Case Studies

Several case studies highlight the applications of compounds structurally related to this compound:

- Diabetes Management : In preclinical models, GPR120 modulators demonstrated improved glycemic control and reduced inflammation in diabetic mice .

- Cancer Research : A study investigating brominated quinazoline derivatives reported significant tumor regression in xenograft models when treated with Aurora A kinase inhibitors .

作用機序

The mechanism of action of 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-(3-Chlorophenyl)-2-methylcyclopropanecarboxylic acid

- 2-(3-Fluorophenyl)-2-methylcyclopropanecarboxylic acid

- 2-(3-Methylphenyl)-2-methylcyclopropanecarboxylic acid

Uniqueness

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in specific chemical reactions and biological interactions, distinguishing it from its chloro, fluoro, and methyl analogs.

生物活性

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid (CAS No. 1339843-21-8) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrO2. The compound features a bromophenyl group attached to a cyclopropane carboxylic acid, which contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 255.11 g/mol |

| Melting Point | Not specified |

| Solubility | Not extensively studied |

| LogP | Not available |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, cyclopropane derivatives have been shown to interact with various cellular pathways involved in tumor growth and apoptosis. A notable study highlighted the efficacy of brominated compounds in enhancing the sensitivity of cancer cells to chemotherapeutic agents through modulation of apoptotic pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways associated with cancer cell proliferation.

- Induction of Apoptosis : It is suggested that this compound can activate apoptotic pathways, particularly in BRAF V600E mutation-positive melanoma cells, thereby restoring sensitivity to treatment .

- Copper Chelation : Similar compounds have been noted for their ability to chelate copper ions, which are essential for the activity of certain kinases that promote tumor growth .

Case Studies and Research Findings

-

Study on Melanoma Treatment :

A study investigated the combination of copper chelators with BH3 mimetics in BRAF V600E-positive melanoma cells. The findings demonstrated that such combinations could significantly reduce cell viability and induce apoptosis, suggesting a potential therapeutic role for compounds like this compound in overcoming drug resistance . -

Synthesis and Evaluation :

Research into the synthesis of various cyclopropane derivatives has revealed that modifications on the phenyl ring can enhance biological activity. For example, bromination at specific positions has been linked to increased interaction with target proteins involved in cancer pathways .

特性

IUPAC Name |

2-(3-bromophenyl)-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(6-9(11)10(13)14)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPSZLVWHQKICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。